molecular formula C24H35NO B14208882 N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine CAS No. 731842-74-3

N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine

Cat. No.: B14208882
CAS No.: 731842-74-3
M. Wt: 353.5 g/mol
InChI Key: FZHPYHGHESCGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetrapropylcyclopenta-dienimine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products. For instance, oxidation reactions may need acidic or basic environments, while reduction reactions typically occur under inert atmospheres .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the application, but common targets include proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-amine
  • N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-oxide
  • N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-thiol

Uniqueness

N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine stands out due to its unique imine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different functional groups, leading to varied applications and properties .

Properties

CAS No.

731842-74-3

Molecular Formula

C24H35NO

Molecular Weight

353.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine

InChI

InChI=1S/C24H35NO/c1-6-10-20-21(11-7-2)23(13-9-4)24(22(20)12-8-3)25-18-14-16-19(26-5)17-15-18/h14-17H,6-13H2,1-5H3

InChI Key

FZHPYHGHESCGAB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC2=CC=C(C=C2)OC)C(=C1CCC)CCC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.